REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3](F)=O.[N:8]1([CH:14]=[CH:15][C:16]([O:18]C)=[O:17])CCCC[CH2:9]1.[F-].[K+].C[NH:23]N.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]([F:7])([F:6])[C:3]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:8]([CH3:9])[N:23]=1 |f:2.3,5.6|
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Name
|
|
Quantity
|
18.3 g
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Type
|
reactant
|
Smiles
|
FC(C(=O)F)(F)F
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Name
|
methyl 3-piperidin-1-ylacrylate
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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N1(CCCCC1)C=CC(=O)OC
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Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
methylhydrazine
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
69.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at −30° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
over a period of one hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
warmed to room temperature
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Type
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WASH
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Details
|
The reaction mixture was washed with deionized water (400 ml)
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Type
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CUSTOM
|
Details
|
After phase separation
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted once with toluene (200 ml)
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Type
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CONCENTRATION
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Details
|
concentrated to about 600 ml
|
Type
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CUSTOM
|
Details
|
The reaction solution obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was, at −50° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −50° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated under reflux conditions for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The toluene phase was extracted with aqueous sodium hydroxide solution (10% strength, 100 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane and, at 60° C.
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |